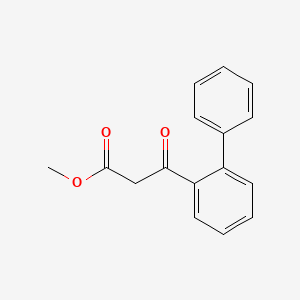

Methyl 3-oxo-3-(2-phenylphenyl)propanoate

Description

Significance of β-Keto Esters as Key Synthons in Organic Synthesis

β-Keto esters are highly versatile building blocks, or synthons, in organic synthesis. Their utility stems from the presence of multiple reactive sites within a relatively simple framework. The ketone and ester functional groups, along with the acidic α-hydrogens, allow for a wide array of chemical transformations. These include alkylations, acylations, and cyclization reactions, making them invaluable precursors for the synthesis of more complex molecules, including various heterocyclic compounds and natural products. The dual electrophilic and nucleophilic nature of β-keto esters renders them central to many carbon-carbon bond-forming reactions. nih.gov

Influence of Aryl and Biphenyl (B1667301) Substituents on Chemical Reactivity and Structure

The introduction of aryl and, more specifically, biphenyl substituents onto the β-keto ester framework profoundly influences its chemical reactivity and three-dimensional structure. An aryl group can exert both electronic and steric effects. Electronically, the phenyl ring can participate in resonance, affecting the acidity of the α-protons and the reactivity of the carbonyl groups.

The presence of a second phenyl ring, forming a biphenyl moiety, introduces further complexity and steric hindrance. This steric bulk can direct the approach of reagents in a stereoselective manner, a crucial aspect in the synthesis of chiral molecules. The torsional angle between the two phenyl rings of the biphenyl group can also create a unique and well-defined three-dimensional space around the reactive centers of the β-keto ester, influencing its interaction with enzymes and receptors in a biological context.

Overview of Research Trajectories for Complex Organic Building Blocks

Current research in organic synthesis is increasingly focused on the development of novel building blocks that enable the efficient construction of complex molecular architectures. wikipedia.org Key trends include the pursuit of methods for the stereoselective synthesis of intricate structures and the development of modular synthons that can be easily modified to generate a diverse range of compounds. The synthesis of complex β-keto esters, such as those with biphenyl moieties, aligns with these trajectories by providing access to unique molecular scaffolds that can be utilized in drug discovery and materials science.

Scope and Academic Relevance of Investigating Methyl 3-oxo-3-(2-phenylphenyl)propanoate

The investigation of this compound serves as a valuable case study in understanding the interplay of functional groups and steric effects in a complex organic molecule. While specific experimental data for this compound is not widely available in the public domain, its structure allows for the exploration of key concepts in advanced organic chemistry. The academic relevance lies in predicting its reactivity, devising potential synthetic strategies, and estimating its physical and spectroscopic properties based on the well-established chemistry of its constituent parts. This exercise enhances the understanding of structure-property relationships and the principles of rational molecular design.

A plausible synthetic route to this compound would involve a crossed Claisen condensation. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction would utilize a non-enolizable ester, such as methyl 2-phenylbenzoate, and an enolizable ester like methyl acetate (B1210297), in the presence of a strong base.

Interactive Data Tables

Below are representative data tables for this compound, with values predicted based on structurally similar compounds.

Table 1: Physical and Chemical Properties of this compound (Predicted/Representative)

| Property | Predicted/Representative Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Table 2: Spectroscopic Data of this compound (Representative)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.60 (m, 9H, Ar-H), 3.95 (s, 2H, -CH₂-), 3.70 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 140.0-125.0 (Ar-C), 52.0 (-OCH₃), 45.0 (-CH₂-) |

| IR (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 1740 (C=O, ester), 1685 (C=O, ketone), 1600, 1480 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 254 (M⁺), 223 (M⁺ - OCH₃), 181 (M⁺ - COOCH₃ - H), 152 |

Structure

3D Structure

Properties

CAS No. |

677326-71-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 3-oxo-3-(2-phenylphenyl)propanoate |

InChI |

InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

HLMGQPAPKQKGIT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Oxo 3 2 Phenylphenyl Propanoate

Retrosynthetic Analysis and Precursor Design Strategies

A retrosynthetic analysis of Methyl 3-oxo-3-(2-phenylphenyl)propanoate provides a logical framework for identifying potential starting materials. The most intuitive disconnection is at the C2-C3 bond, which breaks the β-keto ester into two key synthons: a 2-phenylbenzoyl unit (an electrophile) and a methyl acetate (B1210297) enolate equivalent (a nucleophile).

This analysis suggests two primary precursors:

2-Phenylbenzoyl chloride : This acyl chloride can be synthesized from commercially available 2-phenylbenzoic acid. google.comchemsynthesis.comchemscene.commedchemexpress.com The reaction of 2-phenylbenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride would yield the desired acyl chloride.

Methyl acetate enolate : This nucleophile can be generated in situ from methyl acetate using a strong base. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com

An alternative retrosynthetic approach could involve the formation of the biphenyl (B1667301) unit at a later stage, for instance, through a cross-coupling reaction. However, the former strategy, which builds the carbon backbone via a key C-C bond formation, is often more convergent and is the focus of the subsequent sections.

Classical Condensation Pathways and Mechanistic Elucidation

The formation of β-keto esters through the condensation of an ester enolate with an acyl electrophile is a classic and reliable strategy.

Modified Claisen-Type Condensations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules. libretexts.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com A mixed Claisen condensation, where one ester partner lacks α-hydrogens and can only act as the electrophile, is particularly relevant for the synthesis of this compound. libretexts.orgnumberanalytics.com

In this proposed synthesis, the enolate of methyl acetate would be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride. This enolate would then react with 2-phenylbenzoyl chloride in an acylation reaction. The mechanism involves the nucleophilic attack of the ester enolate on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to furnish the target β-keto ester.

A typical reaction protocol would involve the slow addition of the 2-phenylbenzoyl chloride to a solution of the pre-formed methyl acetate enolate at low temperatures to control the reactivity and minimize side reactions.

Table 1: Proposed Reaction Conditions for Modified Claisen-Type Condensation

| Parameter | Condition | Rationale |

| Ester | Methyl acetate | Source of the C2 and C1 of the propanoate chain. |

| Acylating Agent | 2-Phenylbenzoyl chloride | Provides the 2-phenylbenzoyl moiety. |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base to generate the ester enolate. |

| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous | Aprotic solvent to stabilize the enolate and reagents. |

| Temperature | -78 °C to room temperature | Low temperature for controlled enolate formation and reaction. |

| Workup | Aqueous acid quench | Neutralizes the reaction mixture and protonates the product. |

Diester Condensation Variants

The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of cyclic β-keto esters from diesters. organic-chemistry.orgnumberanalytics.comlibretexts.orgjove.comnih.gov This methodology is highly effective for the synthesis of five and six-membered rings. jove.com Given that the target molecule, this compound, is an acyclic compound, the Dieckmann condensation is not a directly applicable synthetic strategy for its primary construction.

Modern Catalytic Approaches to β-Keto Ester Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions and improved functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. A potential route to this compound could involve the palladium-catalyzed α-arylation of a pre-existing β-keto ester with a suitable aryl halide.

Specifically, this would entail the reaction of 2-bromobiphenyl (B48390) with the enolate of methyl acetoacetate (B1235776), followed by a decarboxylation step. However, a more direct approach would be the coupling of an organometallic derivative of 2-phenylbenzene with a suitable C3-synthon.

A more plausible strategy involves the palladium-catalyzed coupling of an aryl halide with an enolate of a β-keto ester. nih.govorganic-chemistry.orgrsc.orgfao.orgacs.org For instance, the reaction of 2-bromobiphenyl with the potassium enolate of methyl acetoacetate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand could potentially yield the desired product after a subsequent decarboxylation step.

Table 2: Proposed Conditions for Palladium-Catalyzed β-Arylation

| Parameter | Condition | Rationale |

| Aryl Halide | 2-Bromobiphenyl | Source of the 2-phenylphenyl moiety. |

| β-Keto Ester | Methyl acetoacetate | Provides the three-carbon chain. |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for the catalytic cycle. |

| Ligand | Buchwald or Hartwig-type phosphine ligand | Stabilizes the palladium catalyst and facilitates the coupling. |

| Base | NaH, K₂CO₃, or Cs₂CO₃ | Generates the enolate of the β-keto ester. |

| Solvent | Toluene or Dioxane | Aprotic solvent suitable for cross-coupling reactions. |

| Temperature | 80-120 °C | Elevated temperature to drive the reaction. |

Organocatalytic Methods

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. nih.govresearchgate.netnih.govrsc.org Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be employed to catalyze the enantioselective synthesis of β-keto esters. researchgate.netnih.gov

While the direct synthesis of this compound using organocatalysis from simple precursors is not straightforward, it is conceivable that a chiral variant of the modified Claisen-type condensation could be developed. This would involve the use of a chiral base or a chiral Lewis acid to control the stereochemical outcome of the reaction, leading to an enantioenriched product. Research in this area is ongoing, with a focus on developing catalysts that can effectively control the stereochemistry in the formation of sterically hindered β-keto esters. nih.govresearchgate.net

Biocatalytic Transformations

Biocatalytic transformations offer a powerful and selective avenue for the synthesis and modification of β-keto esters like this compound. The primary focus of biocatalysis in this context is the stereoselective reduction of the ketone functionality to produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

Enzyme-catalyzed enantioselective reductions of ketones have gained traction for producing these synthons on an industrial scale. georgiasouthern.edu Oxidoreductases, particularly dehydrogenases and reductases, are prominent biocatalysts for these transformations, offering a biodegradable alternative to potentially toxic heavy metal catalysts. georgiasouthern.edu These enzymes, often requiring a nicotinamide (B372718) cofactor such as NADH or NADPH, can be used as isolated enzymes or within whole-cell systems. The latter approach can be advantageous as the host organism regenerates the necessary cofactor.

Another biocatalytic approach involves the use of lipases. While primarily known for hydrolysis, lipases can catalyze transesterification reactions under mild, often solvent-free conditions. google.comgoogle.com For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used to synthesize various β-keto esters through transesterification, demonstrating high chemoselectivity and the ability to resolve racemic alcohols with high enantioselectivity. google.com This could be applied to this compound by first synthesizing a different ester (e.g., ethyl) and then performing a lipase-catalyzed transesterification with methanol (B129727).

Table 1: Examples of Biocatalysts in the Transformation of Ketones and Esters

| Enzyme Class | Catalyst Example | Transformation Type | Substrate Class | Key Advantages |

|---|---|---|---|---|

| Oxidoreductase | Alcohol Dehydrogenase | Asymmetric Reduction | Ketones, β-Keto Esters | High enantioselectivity (>99% ee reported for some substrates). georgiasouthern.edu |

| Oxidoreductase | Old Yellow Enzyme (OYE) family | Asymmetric C=C Bond Reduction | α,β-Unsaturated Ketones | High stereospecificity for producing chiral compounds. nih.gov |

| Hydrolase | Candida antarctica Lipase B (CALB) | Transesterification / Kinetic Resolution | β-Keto Esters / Racemic Alcohols | Mild, solvent-free conditions, high yields (>90%). google.com |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The chemo-, regio-, and stereoselective synthesis of this compound is critical for ensuring high purity and yield. The primary synthetic challenge lies in controlling the Claisen condensation reaction between the enolate of 2-acetylbiphenyl (B1312439) and an acylating agent like dimethyl carbonate.

Chemoselectivity: The key challenge in the acylation of ketone enolates is avoiding O-acylation, where the acyl group adds to the oxygen atom of the enolate instead of the α-carbon. The choice of reaction conditions, including the counter-ion of the enolate and the nature of the acylating agent, is crucial. Using magnesium enolates, for example, can favor C-acylation due to chelation effects. nih.gov

Regioselectivity: For the synthesis of this compound from 2-acetylbiphenyl, regioselectivity is not a factor as the starting ketone has only one α-carbon with protons. However, in related syntheses with unsymmetrical ketones, the formation of the correct enolate (kinetic vs. thermodynamic) is a major consideration.

Stereoselectivity: The target molecule itself is achiral. However, stereoselectivity becomes paramount in subsequent reactions, such as the reduction of the β-keto group to form a chiral alcohol. Asymmetric reduction can be achieved using chiral catalysts, such as the 2-Methyl-CBS-oxazaborolidine catalyst, which has been shown to reduce N-Boc γ-amino β-ketoesters with high stereoselectivity. researchgate.net Similarly, biocatalytic reductions, as discussed previously, offer excellent stereocontrol. georgiasouthern.edunih.gov

Palladium-catalyzed reactions of allyl β-keto carboxylates represent another advanced method where selectivity is key. These reactions proceed via palladium enolates and can lead to various products through transformations like aldol (B89426) condensation or Michael addition under neutral conditions, demonstrating the versatility of selective catalysis. nih.gov

Green Chemistry Principles in Synthetic Route Development

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and efficient processes. Key areas of focus include the use of alternative solvents and the maximization of atom economy.

Solvent-Free or Alternative Solvent Systems

Traditional Claisen condensations often use polar aprotic solvents like THF or DMF. numberanalytics.com Green chemistry encourages minimizing or replacing such volatile organic compounds.

Solvent-free synthesis is a highly attractive option. The Biginelli reaction, for instance, has been effectively catalyzed under solvent-free conditions, offering high yields, easy product isolation, and short reaction times. researchgate.net Similar principles can be applied to Claisen-type condensations. Lipase-catalyzed transesterification to produce β-keto esters is another example of a process that can run under mild, solvent-free conditions, where the alcohol reactant can also serve as the solvent. google.comgoogle.com

Where a solvent is necessary, alternative, more environmentally benign options are preferred. Boric acid, an eco-friendly catalyst, has been used for the transesterification of β-keto esters in reactions with various alcohols, demonstrating the potential for greener catalytic systems. nih.gov

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product.

The classical Claisen condensation, which uses a stoichiometric amount of a strong base like sodium methoxide (B1231860), has inherently poor atom economy. geeksforgeeks.org The base is consumed in the deprotonation step and is not incorporated into the final product, generating salt waste upon workup.

Proposed Synthesis Atom Economy Analysis:

Reactants: 2-acetylbiphenyl (C₁₄H₁₂O) + Dimethyl carbonate (C₃H₆O₃)

Base: Sodium methoxide (CH₃ONa)

Product: this compound (C₁₇H₁₄O₃)

By-products: Methanol (CH₄O), Sodium salt of the product (deprotonated)

A significant portion of the reactants' mass, particularly from the stoichiometric base, becomes waste. Developing a catalytic version of this reaction would substantially improve atom economy and reduce waste. For example, methods using catalytic amounts of a base or a reusable solid acid catalyst would represent a significant green advancement. researchgate.net Furthermore, minimizing by-product formation through optimized reaction conditions is crucial for waste minimization. researchgate.net

Process Optimization and Scalability Studies for Laboratory Synthesis

Optimizing the synthesis of this compound for laboratory scale-up requires a systematic study of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and reproducibility.

For the proposed Claisen condensation, key parameters to optimize include:

Base: The choice and amount of base are critical. Strong bases like sodium ethoxide or LDA are common, but their equivalents must be optimized. numberanalytics.comcelonpharma.com

Solvent: The solvent can significantly impact reaction rate and yield. numberanalytics.com While traditional solvents like THF are effective, exploring greener alternatives is also a part of process optimization. celonpharma.com

Temperature: Reaction temperature affects both the rate and selectivity. Lower temperatures can improve selectivity but may require longer reaction times. numberanalytics.com

Reaction Time: This must be optimized to ensure complete conversion without promoting side reactions or product degradation.

A modern approach to process optimization and scalability is the use of continuous flow reactors. Transferring a synthesis from a batch process to a continuous flow system can dramatically shorten reaction times (e.g., from 20 hours to minutes), improve productivity, and enhance safety by minimizing the volume of hazardous reagents at any given time. celonpharma.com The use of Design of Experiment (DoE) methodologies can systematically optimize flow synthesis parameters, leading to improved yields and space-time yields. celonpharma.com

Table 2: General Parameters for Claisen Condensation Optimization

| Parameter | Variable | Impact on Synthesis | Optimization Goal |

|---|---|---|---|

| Base | Type (e.g., NaH, NaOMe, LDA), Equivalents | Affects enolate formation, reaction rate, and yield. numberanalytics.com | Use the minimum effective amount of the strongest, safest base. |

| Solvent | Type (e.g., THF, DMF, Ethanol), Volume | Influences solubility, reaction rate, and selectivity. numberanalytics.com | Select a solvent that maximizes yield and is environmentally benign. |

| Temperature | Reaction Temperature (°C) | Controls reaction rate and side-product formation. numberanalytics.com | Find the lowest temperature for efficient conversion in a reasonable time. |

| Technology | Batch vs. Continuous Flow | Affects reaction time, scalability, and safety. celonpharma.com | Transfer to flow for improved productivity and safety on a larger scale. |

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 3 Oxo 3 2 Phenylphenyl Propanoate

Enolate Chemistry and Derivatization Reactions

The protons on the carbon atom positioned between the ester and ketone carbonyl groups (the α-carbon) exhibit significant acidity. This increased acidity is due to the ability of the conjugate base, an enolate, to delocalize its negative charge onto both adjacent oxygen atoms. This resonance stabilization facilitates the deprotonation by a suitable base, generating a nucleophilic enolate that is central to a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions via Enolate Intermediates

Once formed, the enolate of Methyl 3-oxo-3-(2-phenylphenyl)propanoate can act as a potent nucleophile, readily attacking electrophilic carbon species such as alkyl halides or acyl chlorides.

Alkylation: In the presence of a base, such as sodium hydride or potassium tert-butoxide, the β-keto ester is deprotonated to form the corresponding enolate. Subsequent introduction of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in an SN2 reaction, where the enolate displaces the halide and forms a new carbon-carbon bond at the α-position. This reaction is a standard method for introducing alkyl substituents onto the backbone of the molecule. A general procedure for a similar system involves the dropwise addition of the β-keto ester to a suspension of sodium hydride in a dry aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the alkylating agent. beilstein-journals.org

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester. These resulting compounds are themselves valuable synthetic intermediates.

The table below summarizes the expected outcomes of these derivatization reactions.

| Reaction Type | Reagent Class | Base Example | Solvent Example | Expected Product Structure |

| Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl 2-alkyl-3-oxo-3-(2-phenylphenyl)propanoate |

| Acylation | Acyl Chloride (R-COCl) | Potassium tert-butoxide | Dimethylformamide (DMF) | Methyl 2-acyl-3-oxo-3-(2-phenylphenyl)propanoate |

Knoevenagel and Michael Additions

The active methylene (B1212753) group of this compound is a suitable nucleophile for condensation and conjugate addition reactions.

Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group (like our title compound) with an aldehyde or ketone. Typically catalyzed by a weak base such as an amine (e.g., piperidine), the reaction proceeds via the formation of an enolate which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield a new α,β-unsaturated system.

Michael Addition: As a doubly stabilized carbon nucleophile, the enolate of this compound is an excellent Michael donor. wikipedia.org The Michael reaction is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org The reaction, typically performed under basic conditions to generate the enolate, results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. youtube.comnih.gov This powerful reaction is widely used for creating complex molecular frameworks. wikipedia.org

The table below lists potential reaction partners for this compound in these reactions.

| Reaction Name | Reaction Partner Class | Partner Example | Catalyst/Base Example | Expected Product Type |

| Knoevenagel Condensation | Aldehydes / Ketones | Benzaldehyde | Piperidine | α,β-Unsaturated dicarbonyl compound |

| Michael Addition | α,β-Unsaturated Ketones | Methyl vinyl ketone | Sodium Methoxide (B1231860) | 1,5-Dicarbonyl compound |

| Michael Addition | α,β-Unsaturated Esters | Ethyl acrylate | Potassium Carbonate | Adduct with a new C-C bond at the β-position |

Decarboxylation Mechanisms

β-Keto esters such as this compound are susceptible to decarboxylation upon hydrolysis of the ester group to the corresponding carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide. The mechanism proceeds through a cyclic, six-membered transition state. youtube.com Upon heating, the carboxylic acid proton is transferred to the ketone's carbonyl oxygen, while the electrons from the O-H bond shift to form a C=C bond (an enol), and the C-C bond between the α-carbon and the carboxyl group breaks, releasing carbon dioxide. The resulting enol intermediate rapidly tautomerizes to the more stable ketone product, in this case, 2-acetylbiphenyl (B1312439). This transformation is a common synthetic strategy to produce ketones from β-keto esters.

Carbonyl Group Reactivity

The ketone and ester carbonyl groups within this compound are electrophilic centers and can undergo reactions with various nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Reduction Reactions to Hydroxyl and Alkane Moieties

The ketonic carbonyl group can be selectively reduced to either a secondary alcohol (hydroxyl moiety) or fully reduced to a methylene group (alkane moiety).

Reduction to Hydroxyl Group: Selective reduction of the ketone can be achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation, as it typically does not reduce the less reactive ester group. This reaction yields Methyl 3-hydroxy-3-(2-phenylphenyl)propanoate. Bioreduction methods, using whole-cell catalysts or isolated enzymes, can also achieve this transformation, often with high enantioselectivity. researchgate.netorganic-chemistry.org

Reduction to Alkane Moiety: Complete reduction of the ketone to a methylene group (CH₂) requires more forceful conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These methods convert the β-keto ester into the corresponding 3-(2-phenylphenyl)propanoate.

The following table outlines common reduction pathways.

| Desired Product | Moiety | Reagent(s) | Typical Conditions |

| Methyl 3-hydroxy-3-(2-phenylphenyl)propanoate | Hydroxyl | Sodium Borohydride (NaBH₄) | Methanol, Room Temperature |

| Methyl 3-(2-phenylphenyl)propanoate | Alkane | Hydrazine (H₂NNH₂), KOH | High Temperature (Wolff-Kishner) |

| Methyl 3-(2-phenylphenyl)propanoate | Alkane | Zinc Amalgam (Zn(Hg)), HCl | Reflux (Clemmensen) |

Nucleophilic Addition and Condensation Reactions

The ketone carbonyl is susceptible to attack by a range of nucleophiles. A particularly significant reaction for this specific substrate is an intramolecular cyclization.

Intramolecular Friedel-Crafts Acylation (Cyclization to Fluorenone): Due to the ortho-phenyl substituent, this compound is a precursor for the synthesis of fluorenones. In the presence of a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or Eaton's reagent, an intramolecular electrophilic aromatic substitution can occur. The enol or the protonated carbonyl acts as the electrophile, which attacks the adjacent phenyl ring, leading to cyclization. Subsequent aromatization through the loss of a proton yields a fluorenone derivative after loss of the methoxycarbonyl group. This is a powerful method for constructing the tricyclic fluorenone core structure. nih.govujpronline.com

Condensation Reactions: The ketone can also undergo condensation reactions with nitrogen-based nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases) or with hydrazine and its derivatives to form hydrazones. Reaction with thiosemicarbazide, for example, yields a thiosemicarbazone, a class of compounds investigated for their biological activities. nih.gov

| Reaction Type | Reagent Class | Reagent Example | Catalyst | Product Class |

| Intramolecular Cyclization | N/A | N/A | Sulfuric Acid (H₂SO₄) | Fluorenone derivative |

| Condensation | Primary Amines | Aniline | Acid (e.g., Acetic Acid) | Imine |

| Condensation | Hydrazine Derivatives | Hydrazine (H₂NNH₂) | - | Hydrazone |

| Condensation | Semicarbazide Derivatives | Thiosemicarbazide | Acid (e.g., Acetic Acid) | Thiosemicarbazone |

Ester Group Transformations

The methyl ester functionality of this compound is susceptible to transformations common to esters, primarily transesterification and hydrolysis. These reactions allow for the modification of the ester group or its conversion to a carboxylic acid, respectively, opening avenues for further synthetic elaborations.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide ion, resulting in the new ester. To drive the equilibrium towards the product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com

| Catalyst Type | General Conditions | Reactants | Product |

| Base (e.g., NaOR') | R'OH (solvent), Heat | This compound | R' 3-oxo-3-(2-phenylphenyl)propanoate |

| Acid (e.g., H₂SO₄) | R'OH (solvent), Heat | This compound | R' 3-oxo-3-(2-phenylphenyl)propanoate |

Hydrolysis and Carboxylic Acid Formation

Hydrolysis of the methyl ester group leads to the formation of the corresponding carboxylic acid, 3-oxo-3-(2-phenylphenyl)propanoic acid. This transformation can also be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, often termed saponification, is an irreversible process that involves the attack of a hydroxide ion on the ester's carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is a reversible reaction that begins with the protonation of the carbonyl oxygen by an acid catalyst. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Elimination of methanol after proton transfer yields the carboxylic acid. The use of a large excess of water can shift the equilibrium towards the product.

| Condition | Reagents | Intermediate | Final Product |

| Basic | 1. NaOH, H₂O/MeOH, Heat | Sodium 3-oxo-3-(2-phenylphenyl)propanoate | 3-Oxo-3-(2-phenylphenyl)propanoic acid |

| 2. H₃O⁺ | |||

| Acidic | H₃O⁺, H₂O, Heat | - | 3-Oxo-3-(2-phenylphenyl)propanoic acid |

Reactivity of the 2-Phenylphenyl (Biphenyl) Moiety

The biphenyl (B1667301) group in this compound is an aromatic system that can undergo electrophilic substitution and can be functionalized through modern cross-coupling methodologies. The substitution pattern is influenced by the existing substituent, the 3-methoxy-3-oxopropanoyl group.

Electrophilic Aromatic Substitution Patterns

The 3-methoxy-3-oxopropanoyl group is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the two carbonyl groups. However, in the case of the 2-phenylphenyl moiety, the substitution can occur on either of the two phenyl rings. The directing effects will influence the position of substitution on both rings.

For the phenyl ring directly attached to the keto-ester side chain (ring A), electrophilic substitution is expected to occur at the positions meta to the acyl group, i.e., at the 4' and 6' positions. For the terminal phenyl ring (ring B), the directing effect of the substituted phenyl group (an ortho-, para-director) will favor substitution at the ortho and para positions of that ring. The steric hindrance from the other ring will likely influence the ratio of ortho to para products. For instance, in the nitration of 2-methylbiphenyl, substitution is favored on the methylated phenyl ring. nih.govlibretexts.org

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com The regioselectivity will be governed by the factors discussed above.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogenating agent in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). libretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the biphenyl moiety must first be halogenated. The resulting halo-substituted this compound can then participate in various coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For example, a bromo-substituted this compound could be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. A halo-substituted this compound could be reacted with primary or secondary amines to introduce amino functionalities. nih.govnih.govamazonaws.comchemspider.comresearchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki Coupling | Halo-Ar-CO-CH₂-COOMe + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-Ar-CO-CH₂-COOMe |

| Buchwald-Hartwig Amination | Halo-Ar-CO-CH₂-COOMe + R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | R¹R²N-Ar-CO-CH₂-COOMe |

*Ar represents the 2-phenylphenyl moiety.

Rearrangement and Cyclization Reactions

The structure of this compound and its derivatives allows for several intramolecular rearrangement and cyclization reactions, leading to the formation of complex polycyclic systems.

Claisen Rearrangement: The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.org To undergo a Claisen rearrangement, the hydroxyl group of the enol form of this compound would first need to be converted into an allyl ether. Heating this allyl ether would then initiate the rearrangement. If the rearrangement occurs on an aromatic ring, it is followed by tautomerization to restore aromaticity. libretexts.orglibretexts.orgrsc.org

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org A divinyl ketone precursor could potentially be synthesized from this compound. Treatment of this precursor with a Lewis acid or a protic acid would then trigger the cyclization. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

Pschorr Cyclization: The Pschorr cyclization is an intramolecular substitution reaction of an aryldiazonium salt to form a polycyclic aromatic compound, typically catalyzed by copper. wikipedia.org To utilize this reaction, an amino group would need to be introduced onto one of the phenyl rings of the biphenyl moiety, for example at the 2'-position. Diazotization of this amino group followed by treatment with a copper catalyst would lead to radical formation and subsequent intramolecular cyclization to form a dibenzofuranone derivative. wikipedia.orgorganic-chemistry.org This is a common method for the synthesis of dibenzofurans. rsc.orgorganic-chemistry.orgbiointerfaceresearch.comorganic-chemistry.org

| Reaction | Key Precursor | Conditions | Product Type |

| Claisen Rearrangement | Allyl ether of the enol form | Heat | γ,δ-unsaturated carbonyl or substituted phenol |

| Nazarov Cyclization | Divinyl ketone derivative | Lewis or protic acid | Cyclopentenone derivative |

| Pschorr Cyclization | 2'-Amino-2-acylbiphenyl derivative | 1. NaNO₂, H⁺ 2. Cu catalyst | Dibenzofuranone derivative |

Intramolecular Cyclization Pathways

The proximate positioning of the keto-ester side chain and the adjacent phenyl ring within the biphenyl system of this compound creates a favorable environment for intramolecular cyclization reactions. The most anticipated pathway is an intramolecular Friedel-Crafts acylation.

Under the influence of a Brønsted or Lewis acid catalyst, the carbonyl group can be activated, facilitating an electrophilic attack of the acyl group onto the ortho-position of the second phenyl ring. This reaction, if successful, would lead to the formation of a six-membered ring, resulting in a substituted fluorenone derivative. The general transformation is depicted below:

Plausible Intramolecular Friedel-Crafts Cyclization

The feasibility of this reaction would depend on the specific reaction conditions, including the choice of acid catalyst and solvent.

Another potential, though less common, intramolecular pathway could involve the enolate of the β-keto ester. Under basic conditions, the formation of the enolate could be followed by an intramolecular nucleophilic aromatic substitution if a suitable leaving group were present on the second phenyl ring. However, in the parent compound, this pathway is unlikely.

| Plausible Cyclization Type | Conditions | Expected Product |

| Intramolecular Friedel-Crafts Acylation | Lewis or Brønsted Acid (e.g., AlCl₃, H₂SO₄) | Substituted Fluorenone |

Thermal and Photochemical Rearrangements

Thermal Rearrangements: The primary thermal transformation expected for a β-keto ester such as this compound is decarboxylation. Upon heating, especially in the presence of acid or base, the ester can be hydrolyzed to the corresponding β-keto acid, which is typically unstable and readily loses carbon dioxide to yield a ketone, in this case, 1-(biphenyl-2-yl)ethan-1-one.

Photochemical Rearrangements: The benzoyl chromophore within the molecule is expected to be photoactive. Upon irradiation with UV light, it can be excited to singlet and triplet states, opening pathways to various photochemical reactions. Plausible photorearrangements include Norrish Type I and Norrish Type II reactions.

Norrish Type I Cleavage: This would involve the homolytic cleavage of the bond between the carbonyl group and the adjacent methylene group, forming a benzoyl radical and a methoxycarbonylmethyl radical. These radicals could then undergo various subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: This pathway requires the abstraction of a γ-hydrogen atom. In this compound, there are no γ-hydrogens on the side chain, making a classical Norrish Type II reaction unlikely.

The biphenyl moiety itself can also participate in photochemical reactions, potentially leading to intramolecular cyclization or rearrangements, although these are generally less common than the reactions of the keto group.

| Rearrangement Type | Conditions | Plausible Products |

| Thermal Decarboxylation | Heat, H₂O (acid or base catalysis) | 1-(Biphenyl-2-yl)ethan-1-one, CO₂, Methanol |

| Photochemical (Norrish Type I) | UV Irradiation | Benzoyl radical, Methoxycarbonylmethyl radical |

Mechanistic Investigations of Key Reactions

Due to the absence of specific literature, the following sections describe the hypothetical mechanistic aspects of the key potential reactions of this compound.

Kinetic Studies and Reaction Profiles

Specific kinetic data and reaction profiles for the transformations of this compound are not available. However, for the proposed intramolecular Friedel-Crafts cyclization, a hypothetical reaction profile can be considered. The reaction would likely proceed through a high-energy intermediate, the stability of which would be influenced by the substitution pattern on the aromatic rings. The rate of the reaction would be dependent on the concentration of the substrate and the acid catalyst.

A hypothetical energy profile for the acid-catalyzed intramolecular cyclization would involve an initial activation step to form an electrophilic species, followed by the rate-determining step of the electrophilic aromatic substitution, and a final rapid deprotonation to restore aromaticity and yield the fluorenone product.

Identification of Reaction Intermediates

The identification of reaction intermediates for the reactions of this compound would require dedicated experimental studies, which have not been reported. Based on established mechanisms for similar reactions, the following intermediates can be postulated:

Intramolecular Friedel-Crafts Cyclization: The key intermediate in this reaction would be a resonance-stabilized carbocation, often referred to as a sigma complex or Wheland intermediate, formed upon the attack of the acyl group on the phenyl ring. An acylium ion, or a complex of the keto-ester with the Lewis acid, would be the preceding electrophilic species.

Thermal Decarboxylation: The mechanism of thermal decarboxylation of the corresponding β-keto acid would likely proceed through a cyclic six-membered transition state involving the enol tautomer, leading to the formation of an enol intermediate that then tautomerizes to the final ketone product.

Photochemical Rearrangements: For a Norrish Type I reaction, the primary intermediates would be the benzoyl radical and the methoxycarbonylmethyl radical, formed from the cleavage of the excited triplet state of the ketone.

Table of Plausible Reaction Intermediates

| Reaction | Plausible Key Intermediates |

| Intramolecular Friedel-Crafts Acylation | Acylium ion, Sigma complex (Wheland intermediate) |

| Thermal Decarboxylation (of the corresponding acid) | Enol intermediate |

| Norrish Type I Photochemical Cleavage | Benzoyl radical, Methoxycarbonylmethyl radical |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

The initial search for information on "this compound" and its role in the synthesis of complex natural products, novel heterocyclic compounds, and advanced organic scaffolds yielded results for structurally related but distinct molecules. These include "Methyl 2-Methyl-3-oxo-3-phenylpropanoate" and "Methyl 3-oxo-3-phenylpropanoate." While these compounds share the β-keto ester functionality, the unique steric and electronic properties conferred by the 2-phenylphenyl substituent on the target molecule would significantly influence its reactivity and potential applications. Therefore, extrapolating findings from these analogues would be speculative and would not meet the required standard of a professional and authoritative article focused solely on the specified compound.

Further targeted searches for "this compound" in the context of stereocontrolled synthesis, macrocyclization, pyrimidine (B1678525) and pyridone formation, and the construction of fused ring systems also failed to retrieve specific research findings. The absence of dedicated studies on this particular molecule within peer-reviewed journals and chemical databases makes it impossible to provide the detailed research findings and interactive data tables as per the user's instructions.

In light of the strict adherence required to the provided outline and the focus on "this compound," the lack of available scientific literature prevents the creation of a thorough, informative, and scientifically accurate article. Any attempt to generate content would be based on generalizations about β-keto esters and not on concrete evidence for the specified compound, thereby failing to meet the core requirements of the request.

Until specific research on the synthetic utility of this compound is published, a detailed article on its strategic applications remains unfeasible.

Strategic Applications of Methyl 3 Oxo 3 2 Phenylphenyl Propanoate As a Versatile Synthetic Intermediate

Intermediate in the Construction of Advanced Organic Scaffolds

Stereoselective Synthesis of Enantiopure Compounds

There is a notable lack of specific studies detailing the use of Methyl 3-oxo-3-(2-phenylphenyl)propanoate in stereoselective synthesis to produce enantiopure compounds. However, the molecular structure of the compound, specifically its β-keto ester moiety, suggests several potential, albeit currently theoretical, pathways for such applications.

In principle, the prochiral ketone could be a substrate for asymmetric reduction. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal complexes (e.g., Ru-BINAP systems), could facilitate the enantioselective synthesis of the corresponding chiral β-hydroxy ester. The success of such a transformation would heavily depend on the steric influence of the bulky 2-phenylphenyl group, which could either enhance or hinder facial selectivity during the hydride transfer.

Another hypothetical approach involves the α-functionalization of the methylene (B1212753) group situated between the two carbonyls. Asymmetric deprotonation using a chiral base, followed by trapping with an electrophile, could establish a chiral center. Alternatively, enantioselective alkylation or other modifications could be achieved using a chiral phase-transfer catalyst. The viability and stereochemical outcome of these potential reactions with this compound remain to be experimentally verified.

Design of Rigid and Flexible Molecular Frameworks

The application of this compound in the specific design of either rigid or flexible molecular frameworks is not well-documented. Nevertheless, its structure offers theoretical possibilities for both.

Rigid Frameworks: The biphenyl (B1667301) unit is a classic example of a semi-rigid scaffold that can be used to impart conformational rigidity in a target molecule. The rotational barrier around the phenyl-phenyl bond can be influenced by substitution, and this feature could be exploited. For instance, the β-keto ester functionality could be used to construct heterocyclic rings (e.g., pyrazoles, isoxazoles) fused to or pendant from the biphenyl core, leading to highly rigid, three-dimensional structures.

Flexible Frameworks: Conversely, the three-carbon propanoate chain introduces a degree of flexibility. This part of the molecule can act as a flexible linker or spacer in more complex molecular architectures, such as in the design of macrocycles or molecular tethers. The ester and ketone functionalities provide handles for further chemical elaboration to connect the biphenyl unit to other molecular fragments.

Development of Novel Reagents and Ligands Derived from the Compound Structure

Specific research on the development of novel reagents or ligands derived from this compound is not currently available. However, the inherent functionalities of the molecule provide a clear theoretical basis for such applications.

The β-keto ester moiety is a well-known precursor for the synthesis of β-diketone ligands through acylation at the α-position. These resulting 1,3-dicarbonyl compounds are excellent chelating agents for a wide variety of metal ions. A hypothetical ligand derived from this compound could possess unique steric and electronic properties due to the bulky and electronically-rich biphenyl group, potentially influencing the catalytic activity or physical properties of its metal complexes.

Below is a hypothetical reaction scheme for the synthesis of a β-diketone ligand from the title compound.

| Reactant | Reagent | Product Type | Potential Application |

| This compound | Acyl Chloride/Base | β-Diketone Ligand | Metal Chelation |

| This compound | Hydrazine (B178648) | Pyrazole (B372694) | Heterocyclic Synthesis |

Contributions to Retrosynthetic Design and Strategy Development

In the absence of specific published examples, the contribution of this compound to retrosynthetic analysis can be discussed from a theoretical standpoint. As a β-keto ester, it is a versatile C3 synthon. In retrosynthesis, its structure would typically be disconnected via a Claisen condensation-type reaction. This identifies simpler precursors: a methyl ester of 2-phenylbenzoic acid and methyl acetate (B1210297).

The primary value of this compound in a retrosynthetic strategy would be to introduce the 2-phenylphenyl motif along with a reactive three-carbon chain in a single step. This could be advantageous in syntheses where the target molecule contains this specific biphenyl structure and requires further elaboration at the ortho position. The compound serves as a pre-functionalized building block, potentially streamlining a synthetic sequence by avoiding a separate, and possibly low-yielding, biphenyl coupling reaction late in the synthesis.

Utilization in Combinatorial Chemistry and Library Synthesis

There are no specific reports of this compound being used in combinatorial chemistry or for the synthesis of chemical libraries. However, its structure is well-suited for such purposes. The reactive sites—the α-methylene and the two carbonyl groups—allow for diverse modifications.

One could envision a library synthesis where the core scaffold of this compound is reacted with a variety of building blocks. For example:

Reaction with diverse hydrazines: to produce a library of pyrazole derivatives.

Reaction with various amidines: to generate a library of pyrimidine (B1678525) derivatives.

Multicomponent reactions: The β-keto ester functionality is a common component in reactions like the Hantzsch pyridine (B92270) synthesis, which could be adapted for a combinatorial approach to generate a library of dihydropyridines with a constant 2-phenylphenyl substituent.

The resulting library of compounds, all sharing the common biphenyl core but varying in the heterocyclic ring system, could then be screened for biological activity or material properties.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 3 Oxo 3 2 Phenylphenyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl 3-oxo-3-(2-phenylphenyl)propanoate. The molecule's unique structure, featuring a biphenyl (B1667301) group and a β-keto-ester moiety, gives rise to a complex and informative set of NMR signals.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for this compound requires a suite of multi-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show complex multiplets for the nine protons of the biphenyl system, a singlet for the methylene (B1212753) (CH₂) group adjacent to the two carbonyls, and a singlet for the methyl (CH₃) group of the ester. The ¹³C NMR spectrum would display 16 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would be observed between adjacent aromatic protons within each phenyl ring, allowing for the assignment of protons in the ortho, meta, and para positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the aromatic ¹H signals to their corresponding ¹³C signals and similarly connect the methylene and methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) couplings between protons and carbons, which is vital for assembling the molecular fragments. Expected key correlations include:

The methylene protons (H-2) showing correlations to the ketone carbonyl (C-3), the ester carbonyl (C-1), and the carbon of the biphenyl ring attached to the ketone (C-1').

The methyl protons of the ester (H-5) showing a strong correlation to the ester carbonyl carbon (C-1).

Protons on one phenyl ring showing correlations to carbons on the adjacent phenyl ring, confirming the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for determining the preferred conformation around the biphenyl C-C bond. Correlations between the protons on the 2'-position of one ring and the 2"-position of the other would provide insight into the dihedral angle between the rings.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound (Note: Chemical shifts (δ) are predicted based on analogous structures and reported in ppm. Actual values may vary.)

| Atom Number | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 | ~167.5 | - | - | H-2, H-5 | - |

| 2 | ~46.0 | ~3.9 | s (2H) | C-1, C-3, C-1' | H-2'', H-6' |

| 3 | ~195.0 | - | - | H-2 | - |

| 4 (OCH₃) | ~52.5 | ~3.7 | s (3H) | C-1 | - |

| 1' | ~138.0 | - | - | H-2, H-6' | - |

| 2' | ~141.0 | - | - | H-3', H-2'' | H-3', H-3'' |

| 3' | ~128.5 | ~7.4-7.6 | m (1H) | C-1', C-5' | H-2', H-4' |

| 4' | ~129.0 | ~7.4-7.6 | m (1H) | C-2', C-6' | H-3', H-5' |

| 5' | ~128.0 | ~7.4-7.6 | m (1H) | C-1', C-3' | H-4', H-6' |

| 6' | ~130.0 | ~7.4-7.6 | m (1H) | C-2', C-4' | H-5', H-2 |

| 1'' | ~140.0 | - | - | H-2'', H-6'' | - |

| 2'' | ~129.5 | ~7.3-7.5 | m (1H) | C-4'', C-6'' | H-3'', H-2' |

| 3'' | ~128.8 | ~7.3-7.5 | m (1H) | C-1'', C-5'' | H-2'', H-4'' |

| 4'' | ~128.2 | ~7.3-7.5 | m (1H) | C-2'', C-6'' | H-3'', H-5'' |

| 5'' | ~127.5 | ~7.3-7.5 | m (1H) | C-1'', C-3'' | H-4'', H-6'' |

| 6'' | ~127.8 | ~7.3-7.5 | m (1H) | C-2'', C-4'' | H-5'', H-1'' |

Variable Temperature NMR Studies for Conformational Dynamics

The biphenyl unit of this compound is subject to restricted rotation around the C1'-C2' single bond, a phenomenon known as atropisomerism. Variable Temperature (VT) NMR studies are ideal for investigating the energy barrier to this rotation.

At room temperature, if the rotation is fast on the NMR timescale, the spectra will show averaged, sharp signals for the equivalent protons and carbons on the phenyl rings. As the temperature is lowered, the rotation slows down. Upon reaching the coalescence temperature, significant broadening of the signals for the aromatic protons (and carbons) would be observed. At even lower temperatures, below the coalescence point, the molecule would be "frozen" into distinct conformations, leading to the appearance of separate, sharp signals for each of the now non-equivalent protons and carbons. Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

Solid-State NMR for Polymorphic Analysis (if applicable)

In the solid state, the conformation of a molecule is fixed within a crystal lattice. The dihedral angle between the two phenyl rings in this compound can vary depending on how the molecules pack in the crystal. Different crystal forms, or polymorphs, will have different packing arrangements and potentially different molecular conformations.

Solid-State NMR (SSNMR), particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), is highly sensitive to the local electronic environment. The ¹³C chemical shifts of the biphenyl carbons, especially the quaternary carbons C-1' and C-2' and the ortho carbons C-6' and C-3'', are known to be dependent on the inter-ring torsion angle. Therefore, distinct SSNMR spectra would be observed for different polymorphs, making it a powerful technique for polymorphic analysis and for determining the molecular conformation in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition and elucidating the structure of this compound by providing its exact mass and fragmentation patterns. The calculated monoisotopic mass for the molecular formula C₁₆H₁₄O₃ is 254.0943 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion ([M+H]⁺ or M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. The predicted fragmentation pathway for this compound would involve characteristic cleavages of the β-keto-ester functionality.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Formula | Description of Neutral Loss |

| 223.0759 | [C₁₅H₁₁O₂]⁺ | Loss of a methoxy (B1213986) radical (•OCH₃) |

| 195.0810 | [C₁₄H₁₁O]⁺ | Loss of the carbomethoxy group (•COOCH₃) |

| 181.0653 | [C₁₃H₉O]⁺ | Cleavage to form the 2-phenylbenzoyl cation |

| 153.0704 | [C₁₂H₉]⁺ | Loss of CO from the 2-phenylbenzoyl cation to form the biphenyl cation |

| 59.0133 | [C₂H₃O₂]⁺ | Formation of the carbomethoxy cation |

Isotopic Pattern Analysis

High-resolution mass spectrometers can resolve the signals produced by molecules containing different isotopes at their natural abundance. For this compound (C₁₆H₁₄O₃), the most significant isotopic peak after the monoisotopic molecular ion (M) is the M+1 peak. This peak arises primarily from the presence of a single ¹³C atom in a molecule.

Given that the natural abundance of ¹³C is approximately 1.1%, and there are 16 carbon atoms in the molecule, the theoretical intensity of the M+1 peak is expected to be approximately 17.6% (16 x 1.1%) relative to the M peak. A smaller M+2 peak, resulting from two ¹³C atoms or one ¹⁸O atom, would also be observable. The precise matching of the observed isotopic distribution pattern with the theoretically calculated pattern provides an additional layer of confidence in the assigned molecular formula.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Tautomeric Forms

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of organic compounds by identifying their constituent functional groups. In the case of this compound, these methods are particularly insightful for characterizing its key structural features and exploring the possibility of tautomeric forms.

Analysis of Carbonyl and Ester Stretching Frequencies

The infrared spectrum of a β-keto ester like this compound is expected to exhibit distinct absorption bands corresponding to its carbonyl (C=O) and ester functional groups. The precise frequencies of these bands are sensitive to the molecule's electronic and steric environment.

The keto-carbonyl group (C=O) typically presents a strong stretching vibration (νC=O) in the region of 1700-1725 cm⁻¹. The ester carbonyl stretching frequency is generally observed at a higher wavenumber, approximately in the 1735-1750 cm⁻¹ range. The exact positions of these bands can be influenced by conjugation and the presence of the bulky 2-phenylphenyl substituent.

A hypothetical FT-IR data table for the key stretching frequencies is presented below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ketone) | ~1715 | Strong |

| C=O (Ester) | ~1740 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Weak |

Identification of Enol-Keto Tautomeric Equilibria

β-keto esters are known to exist as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comlibretexts.org This equilibrium is influenced by factors such as solvent polarity and temperature. nih.govorientjchem.org Vibrational spectroscopy can be employed to detect the presence of both forms.

The enol form of this compound would feature an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This would lead to a broad O-H stretching band in the FT-IR spectrum, typically in the 3200-2500 cm⁻¹ region. Furthermore, the C=C stretching of the enol form would appear around 1650-1600 cm⁻¹. The presence of these characteristic bands alongside the ketonic carbonyl absorption would provide strong evidence for the existence of a keto-enol tautomeric equilibrium. The relative intensities of the keto and enol bands can offer a semi-quantitative measure of the equilibrium position under specific conditions. In some cases, the percentage of the enol tautomer can be significant, influenced by the potential for conjugation and stabilizing intramolecular hydrogen bonds. libretexts.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Aromatic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound is expected to be dominated by absorptions arising from the biphenyl moiety and the enol form, if present.

The biphenyl system typically exhibits a strong absorption band (ε > 10,000) around 250 nm, corresponding to a π → π* transition. The presence of the keto and ester groups may cause a slight red shift (bathochromic shift) of this band. The enol form, with its extended conjugation, would likely show an absorption at a longer wavelength, potentially above 300 nm. The intensity of this band would be dependent on the concentration of the enol tautomer in solution.

A hypothetical UV-Vis absorption data table is provided below:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~255 | >10,000 | Biphenyl ring |

| n → π | ~280 | <1000 | Carbonyl groups |

| π → π* | >300 | Variable | Conjugated enol form |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While no specific crystal structure for this compound appears to be publicly available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state sample. Such a study would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for a molecule like this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. X-ray diffraction would be the primary technique to identify and characterize different polymorphic forms.

Furthermore, co-crystallization studies could be undertaken to form crystalline solids with other molecules (co-formers). This can be a strategy to modify the physicochemical properties of the compound. X-ray crystallography would be essential to confirm the formation of a co-crystal and to understand the intermolecular interactions between the target molecule and the co-former.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for the stereochemical elucidation of chiral molecules. For derivatives of this compound, these methods would be instrumental in determining the absolute configuration and conformational properties of any chiral analogues. Chirality in such derivatives could arise from two principal sources: the introduction of a stereocenter (for instance, by reduction of the ketone or substitution at the C2 position) or, more notably, from atropisomerism of the biphenyl moiety.

The 2-phenylphenyl group is a biphenyl system. When sufficiently large substituents are present in the ortho positions of the two phenyl rings, free rotation around the pivotal carbon-carbon single bond is hindered. pharmaguideline.comyoutube.comyoutube.com This restricted rotation can give rise to stable, non-superimposable mirror-image conformers known as atropisomers, which render the molecule chiral even in the absence of a traditional chiral carbon. pharmaguideline.comyoutube.com This phenomenon is central to the potential chirality of derivatives of the title compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org A CD spectrum plots this difference (ΔA) or the molar ellipticity [θ] against wavelength. The resulting peaks, which can be positive or negative, are known as Cotton effects and are characteristic of the chiral molecule's three-dimensional structure. libretexts.org For a chiral derivative of this compound, two main chromophores would be expected to contribute to the CD spectrum:

The Biphenyl Chromophore: The electronic transitions of the biphenyl system are highly sensitive to the dihedral angle between the two phenyl rings. The resulting exciton (B1674681) coupling between the aromatic chromophores gives rise to intense and characteristic CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (P or M, or aR or aS) of the chiral axis. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra for different atropisomers, and by matching the predicted spectrum with the experimental one, the absolute configuration can be determined. acs.org

The β-Keto Ester Chromophore: The carbonyl group of the β-keto ester functionality also has electronic transitions (e.g., the n→π* transition) that become CD-active if the molecule is chiral. libretexts.org While often weaker than the signals from the biphenyl group, these can provide valuable complementary information, particularly about the conformation of the keto-ester side chain relative to the chiral biphenyl core.

Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows a characteristic peak and trough pattern in the region of a chromophore's absorption band, which is also referred to as a Cotton effect. libretexts.org The sign of the Cotton effect in ORD is directly related to that observed in CD, and ORD can be particularly useful for determining the absolute configuration of chiral ketones and for studying conformational equilibria.

While specific experimental data for chiral derivatives of this compound are not extensively reported in the literature, the principles of chiroptical analysis allow for a clear predictive framework. The analysis of a new chiral derivative would involve measuring its CD and ORD spectra and comparing them to established rules for biphenyl atropisomers or to the spectra of closely related compounds of known configuration.

For illustrative purposes, the following table presents hypothetical CD data for a pair of atropisomers of a chiral derivative.

| Atropisomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition | Cotton Effect Sign |

| (aR)-isomer | ~250 | +50,000 | Biphenyl (Exciton Coupling) | Positive |

| ~295 | -800 | Carbonyl (n→π) | Negative | |

| (aS)-isomer | ~250 | -49,500 | Biphenyl (Exciton Coupling) | Negative |

| ~295 | +820 | Carbonyl (n→π) | Positive |

This table is illustrative and presents hypothetical data based on general principles for biphenyls and ketones to demonstrate the expected nature of the CD spectra.

Theoretical and Computational Investigations of Methyl 3 Oxo 3 2 Phenylphenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These theoretical methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) would be the primary method for determining the most stable three-dimensional arrangement of atoms in "Methyl 3-oxo-3-(2-phenylphenyl)propanoate," known as its optimized geometry. This process involves finding the lowest energy conformation of the molecule. From this optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges could be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

A hypothetical data table for HOMO-LUMO analysis would resemble the following:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would provide valuable information for the structural elucidation of the molecule. Similarly, the prediction of vibrational frequencies (infrared spectroscopy) would help in identifying the characteristic functional groups and their vibrational modes within the molecule.

A prospective table for predicted NMR chemical shifts would be structured as follows:

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C | Data not available |

| ¹H | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique would be invaluable for understanding the conformational landscape and flexibility of "this compound."

Energy Minimization and Conformational Search

Prior to running an MD simulation, an energy minimization of the molecular structure is performed. A subsequent conformational search would be conducted to identify various low-energy conformers of the molecule. This is particularly important for a molecule like "this compound," which possesses several rotatable bonds, leading to a high degree of conformational freedom.

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed in the presence of explicit solvent molecules (e.g., water, methanol) to investigate how the solvent affects the conformational preferences and dynamics of the solute. This provides a more realistic model of the molecule's behavior in solution.

Reaction Pathway and Transition State Analysis

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms, energetics, and kinetics of chemical transformations. For a molecule such as this compound, these methods can elucidate the pathways of its formation and potential subsequent reactions. While specific computational studies on this compound are not extensively available in public literature, the general principles governing its synthesis, likely through a crossed Claisen condensation, are well-established and have been the subject of numerous theoretical investigations on analogous systems.

Computational Mechanistic Studies

The synthesis of β-keto esters like this compound is typically achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.net In the case of this specific molecule, a mixed or crossed Claisen condensation between a methyl ester of 2-phenylbenzoic acid and methyl acetate (B1210297) in the presence of a strong base is the most probable synthetic route. masterorganicchemistry.com

Computational mechanistic studies, primarily using Density Functional Theory (DFT), have been instrumental in detailing the steps of the Claisen condensation. The generally accepted mechanism, supported by computational models, involves the following key stages:

Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of an ester by a strong base, forming a nucleophilic enolate ion. researchgate.net For the synthesis of the target molecule, this would involve the deprotonation of methyl acetate. The choice of base is crucial; an alkoxide corresponding to the ester's alcohol component (e.g., methoxide (B1231860) for a methyl ester) is often used to prevent transesterification.

Nucleophilic Attack: The formed enolate then attacks the electrophilic carbonyl carbon of the second ester molecule (in this case, methyl 2-phenylbenzoate). researchgate.net This step leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide) and forming the β-keto ester. researchgate.net

Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base generated in the previous step. cdnsciencepub.com This final deprotonation is thermodynamically favorable and drives the equilibrium towards the product. researchgate.net

Computational studies on similar reactions highlight the importance of the transition state structures for each step. The energy profile of the reaction can be mapped, identifying the transition states as energetic maxima connecting the reactants, intermediates, and products. The geometry of these transition states, particularly for the nucleophilic attack, is influenced by steric and electronic factors. rsc.org For this compound, the bulky 2-phenylphenyl group would likely introduce significant steric hindrance, which could be computationally modeled to predict its effect on the reaction rate and yield.

Activation Energies and Reaction Rates